molecular formula C12H14ClF2N3 B12224641 N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12224641
M. Wt: 273.71 g/mol
InChI Key: JXNQHBYGSXDWCE-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with difluorophenyl and dimethyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution with Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a suitable base and a difluorophenyl halide.

    Methylation: The final step involves the methylation of the pyrazole ring. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Difluorophenyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine
  • 4-(2,5-difluorophenyl)-1,4-dimethylpyrazole
  • 2,5-difluorophenylmethyl-1,4-dimethylpyrazole

Uniqueness

N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-8-7-17(2)16-12(8)15-6-9-5-10(13)3-4-11(9)14;/h3-5,7H,6H2,1-2H3,(H,15,16);1H

InChI Key

JXNQHBYGSXDWCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(C=CC(=C2)F)F)C.Cl

Origin of Product

United States

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